molecular formula C20H21NO4 B2706870 1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-65-2

1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No. B2706870
CAS RN: 853751-65-2
M. Wt: 339.391
InChI Key: PEUTZZDHCSNQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C19H19NO4 . It is related to 1,3-dioxanes and 1,3-dioxolanes, which are organic compounds that can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .


Synthesis Analysis

The synthesis of 2,3-disubstituted 1,4-dioxanes can be achieved from α,β-unsaturated ketones using the Williamson strategy . A reagent combination of NaIO4 and NH2OH·HCl reacts with α,β-unsaturated ketones followed by the nucleophile ethylene glycol allowing the synthesis of 2,3-disubstituted 1,4-dioxanes using cesium carbonate as a base under Williamson ether synthesis .

Scientific Research Applications

Colorimetric Detection Applications

A novel spirooxazine derivative, 6'-(indolin-1-yl)-1-(4-methoxybenzyl)-3,3-dimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (SPO), exhibited high selectivity and sensitivity for colorimetric detection of CH3Hg+ over other cations, including Hg2+. The molecular structure of SPO was confirmed through single-crystal and spectroscopic analyses. Upon UV activation in a 1,4-dioxane solution, SPO demonstrated a new absorption band at 590 nm, indicative of its structural isomerization into an open-form merocyanine, forming complexes with Hg2+ or CH3Hg+ in a 1:1 mole ratio. The detection limit for these cations in 1,4-dioxane showed values at the nM level, making it a highly sensitive detection method (Pattaweepaiboon et al., 2020).

Synthesis and Pharmacological Properties

1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl variants, are recognized as high-affinity, selective σ ligands. These derivatives, upon replacing the carbon spirocenter with a silicon atom, demonstrated significant σ affinities. The study encompassed structural analyses through crystal structure analyses and computational studies. These compounds were evaluated for their affinities for various central nervous system receptors, demonstrating their potential in pharmacological applications (Tacke et al., 2003).

Chemical Reactivity and Compound Synthesis

Studies on 4-(2-nitrobenzylidene)-1-phenyl-2-pyrazolin-5-one reduction in dioxane showed the formation of various derivatives, including 1'-phenylspiro[indoline-2,4'-[2]pyrazoline]-5'-one. These compounds' reactivity, including their oxidation, reductions, and reactions with nucleophiles, were explored. Preliminary pharmacological properties of some synthesized compounds were also reported, indicating their potential in chemical synthesis and pharmacological research (Coutts et al., 1975).

properties

IUPAC Name

1'-[(4-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-5-3-6-17-18(14)21(13-15-7-9-16(23-2)10-8-15)19(22)20(17)24-11-4-12-25-20/h3,5-10H,4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUTZZDHCSNQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=C(C=C4)OC)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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